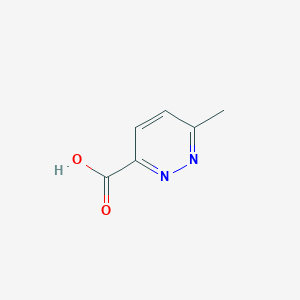

6-Methylpyridazine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWGLCDFBFCHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543731 | |

| Record name | 6-Methylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64210-60-2 | |

| Record name | 6-Methylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylpyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridazine-3-carboxylic acid (CAS No: 40154-75-0) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. As a derivative of the pyridazine core, this compound possesses a unique electronic distribution and structural rigidity that make it a valuable scaffold for designing novel bioactive molecules. Its strategic placement of a methyl group and a carboxylic acid moiety allows for versatile chemical modifications, enabling the exploration of vast chemical spaces in drug discovery programs. This guide provides a comprehensive overview of the compound's core properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its handling, reaction design, and analytical characterization.

Core Properties

The key physicochemical properties are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 40154-75-0 | |

| Molecular Formula | C₆H₆N₂O₂ | |

| Molecular Weight | 138.12 g/mol | |

| Appearance | Solid | |

| SMILES | CC1=CC=C(C(O)=O)N=N1 | |

| InChI Key | SJWGLCDFBFCHNV-UHFFFAOYSA-N |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the two aromatic protons on the pyridazine ring, and the acidic proton of the carboxylic acid. The methyl group (CH₃) would likely appear as a singlet in the upfield region (around 2.5-2.8 ppm). The two protons on the pyridazine ring would appear as doublets in the aromatic region (typically 7.5-9.0 ppm), with their exact chemical shifts influenced by the electronic effects of the methyl and carboxyl groups. The carboxylic acid proton (COOH) would be a broad singlet at a highly downfield position (often >12 ppm), which would exchange with D₂O.[2][3]

-

¹³C NMR: The carbon NMR would display six unique signals. The methyl carbon would be found in the aliphatic region (~20-25 ppm). The four carbons of the pyridazine ring would resonate in the aromatic region (approximately 120-160 ppm). The carbonyl carbon of the carboxylic acid is highly deshielded and would appear significantly downfield (typically 165-185 ppm).[2][3]

-

IR Spectroscopy: The infrared spectrum provides key information about the functional groups. A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[3] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be observed around 1700-1730 cm⁻¹.[3] Additional peaks in the 1400-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the pyridazine ring.

-

Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would be observed at an m/z corresponding to its molecular weight (138.12). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da).

Synthesis and Purification

The synthesis of pyridazine derivatives is a cornerstone of heterocyclic chemistry.[4][5] While specific, detailed published syntheses for this compound were not found in the initial search, a common and logical approach involves the oxidation of a suitable precursor, such as 3,6-dimethylpyridazine or 6-methyl-3-pyridazinecarbonitrile. A related patent describes the oxidation of a methyl group on a pyridazine ring to a carboxylic acid using strong oxidizing agents.[6]

Representative Synthesis Protocol: Oxidation of 3,6-Dimethylpyridazine

This protocol is a generalized procedure based on established chemical principles for the selective oxidation of a methyl group on an electron-deficient heterocyclic ring.

Causality behind Experimental Choices:

-

Oxidant: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction is typically performed in a basic or neutral aqueous solution.

-

Temperature Control: The reaction is often initiated at a lower temperature and then gently heated to control the exothermic nature of the oxidation and prevent unwanted side reactions.

-

Work-up: Acidification of the reaction mixture is crucial to protonate the carboxylate salt (formed under basic conditions) to yield the final carboxylic acid product, which then precipitates out of the aqueous solution.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,6-dimethylpyridazine (1 equivalent) in water.

-

Addition of Oxidant: Slowly add a solution of potassium permanganate (2-3 equivalents) in water to the stirred suspension. The addition should be portion-wise to manage the reaction temperature.

-

Reaction: Heat the mixture to reflux (around 80-100 °C) and maintain for several hours until the purple color of the permanganate has disappeared, indicating its consumption, and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Quenching and Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

-

Acidification and Isolation: Cool the combined filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.

-

Precipitation and Collection: The desired this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Diagram of Synthesis Workflow

Caption: Generalized workflow for the synthesis of the title compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its two primary functional groups: the carboxylic acid and the pyridazine ring. This dual functionality makes it a versatile intermediate for constructing more complex molecules.[7][8]

Carboxylic Acid Reactivity

The carboxylic acid group is the primary site for derivatization. Standard organic transformations can be readily applied:

-

Amide Coupling: This is arguably the most important reaction for drug discovery. The carboxylic acid can be activated (e.g., using HATU, HOBt, or conversion to an acyl chloride with thionyl chloride) and then coupled with a wide variety of primary or secondary amines to form amides. This reaction is fundamental for building peptide mimics and other complex scaffolds.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acyl chloride intermediate yields the corresponding esters. Esters can serve as prodrugs or as intermediates for further reactions.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (6-methyl-3-pyridazinemethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Pyridazine Ring Reactivity

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity.

-

Nucleophilic Aromatic Substitution (SₙAr): While the parent ring is relatively unreactive towards nucleophiles, the presence of a good leaving group (e.g., a halogen) on the ring would make it susceptible to SₙAr reactions. For example, a related compound, methyl 6-chloropyridazine-3-carboxylate, is cited as a key intermediate where the chlorine atom can be displaced by various nucleophiles.[9]

-

N-functionalization: The nitrogen atoms of the pyridazine ring possess lone pairs of electrons and can act as coordination sites for metal ions, forming metal complexes with potential applications in catalysis or as therapeutic agents.[8]

Diagram of Key Reactive Sites

Caption: Primary reaction pathways for derivatization.

Applications in Research and Drug Development

Pyridazine and its derivatives are prominent scaffolds in medicinal chemistry due to their wide range of biological activities, including antibacterial, antihypertensive, and anticancer effects.[5][6][7] this compound serves as a crucial intermediate in the synthesis of these bioactive molecules.

-

Scaffold for Bioactive Molecules: The pyridazine core is a bioisostere for other aromatic systems and can form key hydrogen bonds with biological targets through its nitrogen atoms. The carboxylic acid provides a critical attachment point for introducing various pharmacophores via amide coupling, allowing for systematic Structure-Activity Relationship (SAR) studies.[10]

-

Intermediate in Pharmaceutical Synthesis: Analogous structures, such as 6-methylnicotinic acid (an isomer), are known intermediates in the synthesis of major drugs like the anti-inflammatory etoricoxib.[11] This highlights the industrial relevance of methyl-substituted heteroaromatic carboxylic acids as building blocks. Similarly, derivatives like 6-amino-pyridazine-3-carboxylic acid are used to synthesize pharmaceuticals targeting neurological disorders and in agrochemicals.[12]

-

Coordination Chemistry: The nitrogen atoms in the pyridazine ring can coordinate with metal ions, leading to the formation of novel coordination polymers and complexes.[8] These materials can be explored for their catalytic, magnetic, or even therapeutic properties.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical reagent.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The GHS signal word is "Danger" with the hazard statement H301 (Toxic if swallowed).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn at all times.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation.[13][14] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Surplus and non-recyclable solutions should be handled by a licensed disposal company.[13]

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its well-defined structure, coupled with the versatile reactivity of its carboxylic acid and pyridazine core, provides chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

El-Gazzar, A. B. A., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Retrieved January 11, 2026, from [Link]

-

6-Methylpyridine-3-carboxylic acid. (n.d.). Protheragen. Retrieved January 11, 2026, from [Link]

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.). Google Patents.

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved January 11, 2026, from [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2022). PubMed Central. Retrieved January 11, 2026, from [Link]

-

6-Methoxypyridazine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

MSDS of this compound. (2010). Capot Chemical. Retrieved January 11, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. Retrieved January 11, 2026, from [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved January 11, 2026, from [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2015). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. Retrieved January 11, 2026, from [Link]

-

CAS 3222-47-7 6-methylpyridine-3-carboxylic Acid. (n.d.). Pharmacy Research. Retrieved January 11, 2026, from [Link]

-

Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. (2017). National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

6-Methylpyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. iglobaljournal.com [iglobaljournal.com]

- 5. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Methylpyridine-3-carboxylic acid - Protheragen [protheragen.ai]

- 12. chemimpex.com [chemimpex.com]

- 13. capotchem.com [capotchem.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

6-Methylpyridazine-3-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 6-Methylpyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and intellectual property protection. This guide provides an in-depth, technically-focused walkthrough for the structural elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of modern analytical methods. This document will detail the causality behind experimental choices, from initial purity assessment and molecular formula confirmation to the intricate mapping of atomic connectivity through advanced spectroscopic techniques.

Introduction: The Imperative of Unambiguous Structure

This compound (C₆H₆N₂O₂) is a substituted pyridazine, a class of nitrogen-containing heterocycles recognized for its diverse pharmacological activities.[1] The precise arrangement of its constituent atoms—the methyl group, the carboxylic acid, and their positions on the pyridazine ring—is critical to its chemical reactivity, physical properties, and biological function. Any ambiguity in its structure can lead to flawed research, ineffective drug candidates, and potential safety issues.

Foundational Analysis: Confirming the Building Blocks

Before delving into complex structural analysis, it is crucial to establish the compound's elemental composition and molecular weight. This foundational data provides the fundamental constraints for any proposed structure.

Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental formula of an unknown compound. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of this compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to protonate the basic nitrogen atoms of the pyridazine ring or deprotonate the carboxylic acid, forming [M+H]⁺ or [M-H]⁻ ions respectively, with minimal fragmentation.

-

Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Processing: Compare the measured accurate mass to the theoretical masses of potential elemental formulas.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₆H₆N₂O₂ |

| Theoretical Mass [M+H]⁺ | 139.05020 |

| Theoretical Mass [M-H]⁻ | 137.03564 |

| Observed Mass | Within 5 ppm of theoretical |

The observation of an ion with an m/z value extremely close to the calculated mass for C₆H₆N₂O₂ provides strong evidence for the proposed molecular formula.[2]

Infrared Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Presentation: Characteristic IR Absorptions

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300-2500 (very broad) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Methyl C-H | Stretching | ~2950 |

| Carbonyl C=O | Stretching | 1760-1690 |

| Aromatic C=C/C=N | Stretching | ~1600-1450 |

| C-O | Stretching | 1320-1210 |

The presence of a very broad absorption centered around 3000 cm⁻¹ is highly indicative of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[3][4] A strong absorption in the region of 1700 cm⁻¹ further confirms the presence of the carbonyl group.[3][5]

Unraveling the Connectivity: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR can elucidate the chemical environment of each atom and how they are connected.[6][7]

¹H NMR: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.[3] |

| ~9.2 | Doublet | 1H | H5 | The proton adjacent to the two ring nitrogens is expected to be significantly deshielded. |

| ~7.8 | Doublet | 1H | H4 | Aromatic proton on the pyridazine ring. |

| ~2.7 | Singlet | 3H | CH₃ | The methyl group protons are expected to be in the aliphatic region and will appear as a singlet as there are no adjacent protons. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~165 | No Signal | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155 | No Signal | C6 | The carbon atom bearing the methyl group. |

| ~150 | Positive | C5 | Aromatic CH carbon. |

| ~140 | No Signal | C3 | The carbon atom bearing the carboxylic acid group. |

| ~125 | Positive | C4 | Aromatic CH carbon. |

| ~22 | Positive | CH₃ | The methyl carbon is in the typical aliphatic region. |

2D NMR: Connecting the Pieces

While 1D NMR provides a list of the molecular components, 2D NMR experiments reveal how these components are connected.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, a cross-peak would be expected between the signals for H4 and H5, confirming their adjacent relationship on the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. This allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for structure elucidation. It shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are crucial for piecing together the molecular skeleton.

Data Presentation: Key Expected HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information |

| CH₃ (at C6) | C6, C5 | Confirms the attachment of the methyl group to C6. |

| H5 | C3, C6 | Links the H5 proton to the two quaternary carbons. |

| H4 | C6, C3 | Links the H4 proton to the two quaternary carbons. |

| COOH | C3, C4 | Confirms the position of the carboxylic acid group at C3. |

The synergistic interpretation of these NMR datasets allows for the complete and unambiguous assignment of the structure.

Visualization: NMR-Based Structure Elucidation Workflow

Caption: Workflow for NMR-based structure elucidation.

Ultimate Confirmation: Mass Spectrometry Fragmentation and X-ray Crystallography

While NMR provides a robust solution structure, mass spectrometry fragmentation patterns can offer corroborating evidence, and single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the solid-state structure.

Mass Spectrometry Fragmentation Analysis

In addition to providing the molecular weight, mass spectrometry (using harder ionization techniques like Electron Ionization (EI) or by inducing fragmentation in an ESI source) can provide structural information based on the fragmentation pattern of the molecule.[8][9] The fragmentation of pyridazine derivatives often involves the loss of N₂ and subsequent ring rearrangements. The fragmentation of the carboxylic acid group (e.g., loss of H₂O or CO₂) would also be expected. Analyzing these fragments can help confirm the proposed connectivity.

Visualization: Proposed MS Fragmentation Pathway

Sources

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Methylpyridazine-3-carboxylic Acid (CAS: 64210-60-2) for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridazine Scaffold in Modern Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of a wide array of therapeutic agents.[1][2] Within this chemical class, 6-Methylpyridazine-3-carboxylic acid stands out as a pivotal building block, offering a strategic entry point for the synthesis of novel drug candidates. This guide provides an in-depth technical overview of its synthesis, chemical properties, and applications, with a focus on empowering researchers in their drug discovery endeavors. Pyridazine derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties.[3][4]

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 64210-60-2 | N/A |

| Molecular Formula | C₆H₆N₂O₂ | N/A |

| Molecular Weight | 138.12 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in polar solvents | N/A |

| SMILES | Cc1ccc(C(=O)O)nn1 | N/A |

| InChI | InChI=1S/C6H6N2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3H,1H3,(H,9,10) | N/A |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be logically approached through the selective oxidation of a suitable precursor, such as 3,6-dimethylpyridazine. This strategy is supported by documented procedures for the oxidation of methyl groups on pyridazine rings.[5] The most common and effective method involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄) in an acidic medium.[6][7]

Proposed Synthetic Workflow: Oxidation of 3,6-Dimethylpyridazine

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on established chemistry)

This protocol is a representative example based on the known chemistry of oxidizing methylpyridazines and should be optimized for specific laboratory conditions.

1. Reaction Setup:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,6-dimethylpyridazine (1 equivalent).

-

Carefully add a calculated amount of concentrated sulfuric acid while cooling the flask in an ice bath to maintain the temperature below 10 °C.

2. Oxidation:

-

Prepare a solution of potassium permanganate (KMnO₄) (2-4 equivalents) in water.

-

Add the KMnO₄ solution dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 20-30 °C. The rate of addition should be controlled to manage the exothermic reaction.[5] The causality behind using a strong oxidant like KMnO₄ lies in its ability to effectively oxidize the electron-rich methyl group attached to the pyridazine ring.[7] The acidic medium protonates the pyridazine nitrogens, further activating the ring towards oxidation.

3. Reaction Monitoring and Quenching:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess KMnO₄ by the dropwise addition of a saturated solution of sodium bisulfite or oxalic acid until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

4. Work-up and Purification:

-

Filter the reaction mixture to remove the MnO₂ precipitate.

-

Adjust the pH of the filtrate to the isoelectric point of the carboxylic acid (typically pH 3-4) using a suitable base (e.g., concentrated sodium hydroxide solution) to precipitate the product.

-

Collect the crude product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the fields of antihypertensive and anti-inflammatory agents.[8] The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amidation or esterification, to generate libraries of compounds for screening.

Role as a Scaffold for Antihypertensive Agents

The pyridazine core is a recognized pharmacophore in the design of antihypertensive drugs.[9][10] While specific examples of drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds targeting the cardiovascular system. The general strategy involves the derivatization of the carboxylic acid group to introduce functionalities that can interact with key receptors or enzymes involved in blood pressure regulation.

Utility in the Synthesis of Anti-inflammatory Drugs

The pyridazine and pyridazinone scaffolds are well-established in the development of anti-inflammatory agents.[4][11] These compounds often exert their effects through the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokines like TNF-α and IL-6.[4][12] this compound can be utilized to synthesize novel pyridazinone derivatives and other related compounds for evaluation as potential anti-inflammatory drugs.

Logical Flow of a Drug Discovery Campaign

Caption: A typical drug discovery workflow utilizing this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its straightforward, albeit needing optimization, synthesis and the proven biological relevance of the pyridazine scaffold make it an attractive starting point for drug discovery programs targeting a range of diseases, particularly those with an inflammatory or cardiovascular component. Future research should focus on the development of more efficient and greener synthetic methodologies and the exploration of a wider range of derivatives to fully unlock the therapeutic potential of this promising chemical entity.

References

-

Nakamura, H., Shimoda, A., Ishii, K., and Kadokawa, T. (1986). Central and peripheral analgesic action of non-acidic non-steroidal anti-inflammatory drugs in mice and rats. Archives Internationales de Pharmacodynamie et de Thérapie, 282, 16–25. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 11(54), 34229-34245. [Link]

-

de Oliveira, R. S., de Lima, D. P., de Oliveira, A. C. A., & de Oliveira, R. B. (2020). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Advances, 10(44), 26084-26094. [Link]

-

Hassan, S., El-Sayed, R., & El-Gazzar, A. R. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32. [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

El-Gazzar, A. R., Gaonkar, S. L., & Haiba, M. E. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 21(10), 1309. [Link]

-

Kumar, P., & Kumar, R. (2014). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 4(2), 116-126. [Link]

-

Le-Graverand, M. P., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7016. [Link]

-

Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

-

Hassan, S., El-Sayed, R., & El-Gazzar, A. R. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32. [Link]

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google P

-

Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59–63. [Link]

-

Oxidation Action of Potassium Permanganate on a mixture of compounds in Acidic Medium. (2017, January 9). [Video]. YouTube. [Link]

-

Geraskina, O. V., & Yutilov, Y. M. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 539–564. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2015). ResearchGate. [Link]

-

potassium permanganate oxidation: Topics by Science.gov. [Link]

-

Supplementary material Ligand syntheses 3,6-Pyridazinebis(carboxylic acid amide). The Royal Society of Chemistry. [Link]

-

Potassium Permanganate - Common Organic Chemistry. [Link]

-

This compound. Connect Chemicals. [Link]

-

Zhang, X., et al. (2018). Highly efficient redox reaction between potassium permanganate and 3,3′,5,5′-tetramethylbenzidine for application in hydrogen peroxide based colorimetric assays. Analytical Methods, 10(45), 5463-5468. [Link]

-

Bennett, L. R., et al. (1981). Antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. Journal of Medicinal Chemistry, 24(4), 382–389. [Link]

-

Antihypertensive Medications. MSD Manual Consumer Version. [Link]

-

Hypertension Medication. Medscape. [Link]

-

Deitchman, D., & Snyder, R. W. (1984). New centrally acting antihypertensive drugs related to methyldopa and clonidine. Hypertension, 6(5_pt_2), II-51. [Link]

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives [ouci.dntb.gov.ua]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound [myskinrecipes.com]

- 9. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Methylpyridazine-3-carboxylic Acid for Advanced Research Applications

Executive Summary

6-Methylpyridazine-3-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its pyridazine core, a nitrogen-containing six-membered aromatic ring, imparts unique electronic properties and serves as a valuable scaffold for the synthesis of novel bioactive molecules. This guide provides an in-depth analysis of its core molecular characteristics, plausible synthetic routes, analytical validation protocols, and potential applications, particularly in the context of drug discovery. With a molecular formula of C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol , this compound represents a key building block for developing complex chemical entities.[1] This document is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers to make informed decisions in their experimental designs.

Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the bedrock of any successful research endeavor. This compound is characterized by the identifiers and physicochemical properties summarized below. The presence of the pyridazine ring system, with its adjacent nitrogen atoms, influences the molecule's polarity, hydrogen bonding capability, and metabolic stability, making it an attractive starting point for library synthesis.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | |

| CAS Number | 64210-60-2 | [2] |

| SMILES | CC1=NN=C(C=C1)C(=O)O | [1] |

| InChI Key | SJWGLCDFBFCHNV-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Monoisotopic Mass | 138.04292 Da | [1] |

| Predicted XlogP | 0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

Synthesis and Purification Strategy

The synthesis of this compound is not trivial and requires a robust oxidative process. A common and effective strategy involves the oxidation of the methyl group on a suitable pyridazine precursor. The choice of oxidant and reaction conditions is critical to achieving a high yield while minimizing side reactions.

Conceptual Synthesis Workflow

The following workflow illustrates a logical pathway for the synthesis, starting from a commercially available precursor. The key transformation is the selective oxidation of the benzylic-like methyl group to a carboxylic acid.

Caption: A standard workflow for the analytical validation of a synthesized organic compound.

Expected Spectroscopic Signatures

While specific experimental data is proprietary or must be generated, the expected spectral characteristics can be reliably predicted based on the molecule's structure.

-

¹H NMR (in DMSO-d₆):

-

A broad singlet (~13-14 ppm) corresponding to the carboxylic acid proton.

-

Two doublets in the aromatic region (~7.5-8.5 ppm) for the two protons on the pyridazine ring. The coupling constant (J-value) will be indicative of their ortho relationship.

-

A singlet around ~2.6 ppm for the three protons of the methyl group.

-

-

¹³C NMR (in DMSO-d₆):

-

A signal for the carboxylic acid carbonyl carbon (~165-170 ppm).

-

Four distinct signals in the aromatic region (~120-160 ppm) for the four unique carbons of the pyridazine ring.

-

A signal for the methyl carbon (~20-25 ppm).

-

-

Mass Spectrometry (ESI+):

-

The primary observed ion should be the protonated molecule [M+H]⁺ at an m/z corresponding to 139.0502.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer.

-

A sharp, strong absorption band around ~1700-1725 cm⁻¹ for the C=O (carbonyl) stretch.

-

Absorptions in the ~1400-1600 cm⁻¹ region corresponding to C=C and C=N aromatic ring stretches.

-

Applications in Research and Drug Discovery

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds. [3]Its derivatives have shown a wide range of activities, including anticancer, antihypertensive, and anti-inflammatory properties. [3][4]

Utility as a Chemical Building Block

The carboxylic acid functional group on this compound is a versatile chemical handle. It allows for straightforward derivatization via standard coupling reactions (e.g., EDC/HOBt or HATU) to form amides, or via Fischer esterification to form esters. This enables the rapid synthesis of a library of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Hypothetical Role as an Enzyme Inhibitor Scaffold

Many small-molecule drugs, particularly in oncology, function by inhibiting enzymes like protein kinases. The pyridazine ring can act as a bioisostere for other aromatic systems and can form critical hydrogen bonds with the hinge region of a kinase active site.

Sources

The Pyridazine Nucleus: An In-depth Technical Guide to the Biological Potential of 6-Methylpyridazine-3-carboxylic Acid

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] This technical guide delves into the latent biological potential of 6-Methylpyridazine-3-carboxylic acid, leveraging the extensive research on analogous structures. While direct studies on this specific molecule are not widely published, the well-documented activities of pyridazine-containing compounds provide a robust framework for predicting and evaluating its therapeutic promise. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a review of established knowledge but also a practical guide to unlocking the biological activity of this compound through detailed experimental workflows.

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutics. The inherent versatility of the pyridazine nucleus allows for facile functionalization, enabling the synthesis of diverse chemical libraries with a wide array of pharmacological profiles.[3]

Derivatives of the pyridazine core have been reported to exhibit a remarkable range of biological activities, including but not limited to:

-

Anti-inflammatory and Analgesic Effects: Many pyridazine and pyridazinone compounds have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with low ulcerogenicity.[1] Some derivatives have shown potency comparable to or exceeding that of established drugs like indomethacin.[1]

-

Antimicrobial and Antiviral Properties: The pyridazine nucleus is a key component in various compounds demonstrating antibacterial, antifungal, and antiviral activities.[1][2]

-

Anticonvulsant Activity: Certain 6-aryl-3-(hydroxypolymethyleneamino)pyridazines have been tested for their efficacy against seizures.[1]

-

Anticancer Potential: A number of pyridazine derivatives have been evaluated for their antitumor activity.[3][5]

-

Cardiovascular Effects: Pyridazine-containing compounds have been developed as antihypertensive agents and vasodilators.[2][5]

-

Antidiabetic Properties: Some derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes.[3]

Given this extensive and varied bioactivity, this compound stands as a promising candidate for further investigation. Its structure, featuring both a methyl group and a carboxylic acid moiety, provides key functional handles for potential interactions with biological targets.

Unveiling the Biological Activity of this compound: A Proposed Investigational Workflow

The following sections outline a structured, multi-tiered approach to systematically evaluate the biological potential of this compound. This workflow is designed to progress from broad-based screening to more focused mechanistic studies.

Initial In Vitro Screening for Broad Biological Activity

The initial phase of investigation should involve a panel of in vitro assays to identify the most promising areas of biological activity. The selection of these assays is guided by the known activities of the broader pyridazine class.

Experimental Workflow: In Vitro Screening

Caption: Initial in vitro screening workflow for this compound.

Table 1: Proposed Initial In Vitro Screening Panel

| Activity to be Assessed | Suggested Assay | Cell Line/Organism Panel | Positive Controls |

| Antimicrobial | Agar Well Diffusion, Minimum Inhibitory Concentration (MIC) | Gram-positive bacteria (e.g., S. aureus, B. subtilis), Gram-negative bacteria (e.g., E. coli, P. aeruginosa), Yeast (C. albicans), Fungi (A. niger) | Penicillin, Ciprofloxacin, Amphotericin B |

| Cytotoxicity (Anticancer) | MTT Assay, LDH Release Assay | A panel of human cancer cell lines (e.g., A549, MCF-7, HepG2) and a non-cancerous cell line (e.g., HEK293) | Doxorubicin, Cisplatin |

| Anti-inflammatory | Measurement of NO, PGE₂, and pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages | RAW 264.7 murine macrophage cell line | Dexamethasone, Indomethacin |

| Enzyme Inhibition | Cyclooxygenase (COX-1/COX-2) and Lipoxygenase (LOX) inhibition assays | Purified enzymes | Aspirin, Celecoxib, Zileuton |

Detailed Protocols:

Protocol 2.1.1: Antimicrobial Activity Assay (Agar Well Diffusion Method)

-

Prepare Muller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.

-

Inoculate the agar surfaces with standardized microbial suspensions.

-

Create wells of 6 mm diameter in the agar plates.

-

Add a solution of this compound at various concentrations to the wells.

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well.

Protocol 2.1.2: Cytotoxicity Assessment (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Delving Deeper: Mechanistic and In Vivo Studies

Based on the results of the initial screening, more focused studies can be designed to elucidate the mechanism of action and to evaluate the in vivo efficacy of this compound.

Logical Progression of Mechanistic Studies

Caption: Logical workflow for mechanistic and in vivo evaluation.

Example Scenario: Investigating Anti-inflammatory Activity

If the initial screen reveals significant anti-inflammatory activity, the following steps would be logical:

-

Target Deconvolution: Employ techniques such as affinity chromatography or proteomics to identify the molecular target(s) of this compound.

-

Signaling Pathway Analysis: Investigate the effect of the compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, using techniques like Western blotting and reporter gene assays.

Signaling Pathway Diagram: Potential Anti-inflammatory Mechanism

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

-

In Vivo Efficacy: Evaluate the anti-inflammatory effects of this compound in established animal models, such as the carrageenan-induced paw edema model in rats.

Protocol 2.2.1: Carrageenan-Induced Paw Edema Model

-

Acclimatize male Wistar rats for one week.

-

Administer this compound or a vehicle control orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups relative to the control group.

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, its pyridazine core strongly suggests a high probability of possessing significant biological activity. The systematic approach outlined in this guide, progressing from broad in vitro screening to targeted in vivo studies, provides a clear and scientifically rigorous path to characterizing its pharmacological profile. The versatility of the pyridazine scaffold, combined with the specific functional groups of the target molecule, makes this compound a compelling candidate for further research and development in the pursuit of novel therapeutic agents. Future work should also focus on the synthesis of derivatives to explore structure-activity relationships and optimize for potency and selectivity.

References

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. [Link]

-

Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]

-

Pyridazine and its derivatives | PPTX - Slideshare. [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

-

A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. [Link]

Sources

A Technical Guide to the Therapeutic Potential of 6-Methylpyridazine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Among these, derivatives of 6-Methylpyridazine-3-carboxylic acid represent a particularly promising class of molecules. This technical guide provides an in-depth exploration of these derivatives, beginning with their synthetic accessibility and delving into their potential therapeutic applications. We will examine their roles as anti-inflammatory, analgesic, anticancer, and antimicrobial agents, supported by mechanistic insights and structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, offering detailed experimental protocols and a forward-looking perspective on the future of this versatile chemical scaffold.

Introduction: The Pyridazine Nucleus in Medicinal Chemistry

Heterocyclic compounds are the bedrock of modern pharmacology, and nitrogen-containing heterocycles are preeminent among them. The pyridazine ring, a six-membered aromatic diazine with two adjacent nitrogen atoms, is a key pharmacophore that imparts unique physicochemical properties to molecules, including hydrogen bonding capacity, dipole moment, and metabolic stability.[1] These properties make pyridazine derivatives adept at interacting with a diverse array of biological targets.[2]

The this compound framework, in particular, serves as an invaluable starting point for chemical elaboration. The carboxylic acid group at the 3-position provides a convenient handle for amide coupling and other modifications, while the methyl group at the 6-position can be functionalized or retained to modulate steric and electronic properties. This inherent versatility has established this compound as a key intermediate in the synthesis of novel pharmaceutical agents.[3]

Synthesis of this compound Derivatives

The synthetic tractability of the this compound core is fundamental to its utility. A variety of synthetic routes have been established to generate diverse libraries of derivatives. A common strategy involves the initial synthesis of the core scaffold followed by diversification.

Core Scaffold Synthesis

One of the challenges can be the synthesis of the starting material itself. However, methods have been developed for compounds like 6-methoxypyridazine-3-carboxylic acid, which often start from more readily available precursors like 3-chloro-6-methylpyridazine.[4] The process typically involves oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom.[4]

Derivatization Strategies

With the core scaffold in hand, derivatization is typically focused on the carboxylic acid moiety. Standard peptide coupling reactions are commonly employed to create a diverse range of amide derivatives.

// Node Definitions Start [label="6-Methylpyridazine-\n3-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Carboxylic Acid Activation\n(e.g., SOCl₂, EDCI/HOBt)", fillcolor="#E8F0FE", fontcolor="#202124"]; Amine [label="Primary or Secondary\nAmine (R¹R²NH)", fillcolor="#E6F4EA", fontcolor="#202124"]; Coupling [label="Amide Bond Formation\n(Nucleophilic Acyl Substitution)", fillcolor="#FEF7E0", fontcolor="#202124"]; Product [label="Target 6-Methylpyridazine-\n3-carboxamide Derivative", fillcolor="#FCE8E6", fontcolor="#202124", shape=ellipse];

// Edge Definitions Start -> Activation [color="#4285F4"]; Activation -> Coupling [color="#4285F4"]; Amine -> Coupling [color="#34A853"]; Coupling -> Product [color="#EA4335"]; } endomdot Caption: General workflow for amide derivative synthesis.

Potential Therapeutic Applications

Derivatives of the pyridazine core have demonstrated a remarkable breadth of biological activities.[1][5] The specific structural features of this compound derivatives make them strong candidates for several key therapeutic areas.

Anti-inflammatory and Analgesic Agents

Chronic inflammation is a key driver of numerous diseases. Pyridazine derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially lower ulcerogenicity than classic NSAIDs.[5]

-

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of certain pyridazine derivatives is the inhibition of key signaling kinases involved in the inflammatory cascade, such as p38 MAP kinase.[6] p38 kinase regulates the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[6] Additionally, some pyridazinone derivatives act as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[7] Increased cAMP levels have broad anti-inflammatory effects.

// Node Definitions Stress [label="Inflammatory Stimuli\n(LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#E8F0FE", fontcolor="#202124"]; MK2 [label="MAPKAPK2", fillcolor="#E8F0FE", fontcolor="#202124"]; mRNA [label="TNF-α mRNA", fillcolor="#E6F4EA", fontcolor="#202124"]; TNF [label="TNF-α Protein\n(Inflammation)", fillcolor="#FCE8E6", fontcolor="#202124", shape=ellipse]; Inhibitor [label="Pyridazine\nDerivative", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse];

// Edge Definitions Stress -> p38 [label="activates", color="#4285F4"]; p38 -> MK2 [label="phosphorylates", color="#4285F4"]; MK2 -> mRNA [label="stabilizes", color="#34A853"]; mRNA -> TNF [label="translation", color="#34A853"]; Inhibitor -> p38 [label="inhibits", arrowhead=tee, style=dashed, color="#EA4335", penwidth=2.0]; } endomdot Caption: Inhibition of the p38 MAPK signaling pathway.

-

Structure-Activity Insights: Studies have shown that substitutions at the 6-position of the pyridazine ring, coupled with specific side chains like acetamide, can significantly enhance analgesic and anti-inflammatory activity.[5]

Anticancer Activity

The deregulation of protein kinases is a hallmark of cancer. The pyridazine scaffold has proven to be an effective template for designing potent and selective kinase inhibitors.[7]

-

Mechanism of Action: Different pyridazine derivatives target various kinases involved in cell cycle progression and angiogenesis. For instance, certain pyridopyridazines function as cyclin-dependent kinase (CDK) inhibitors, which block cell proliferation by arresting the cell cycle.[7] Other derivatives, such as those based on an imidazo[1,2-b]pyridazine core, have been developed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors, which cut off a tumor's blood supply by preventing angiogenesis.[1]

Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The pyridazine nucleus is found in various compounds with demonstrated antibacterial and antifungal properties.[5]

-

Potential Targets: While specific mechanisms are diverse, these compounds can interfere with essential microbial processes. The structural features of this compound derivatives, particularly the ability to form hydrogen bonds and participate in π-stacking interactions, make them suitable for targeting bacterial enzymes or structural proteins. For example, derivatives of the related naphthyridine-3-carboxylic acid have shown potent activity against bacterial strains.[8]

Quantitative Biological Data Summary

To provide a clearer perspective on the potential of pyridazine-based compounds, the following table summarizes the activity of representative molecules from the literature. Note: Data for direct derivatives of this compound is emerging; this table includes data from closely related pyridazine scaffolds to illustrate potential efficacy.

| Compound Class | Target/Assay | Activity (IC₅₀ / MIC) | Therapeutic Area | Reference |

| Pyridopyridazinone | p38 Kinase | Low µM | Anti-inflammatory | [7] |

| Imidazo[1,2-b]pyridazine | VEGFR-2 Kinase | Nanomolar range | Anticancer | [1] |

| Pyridazinone Derivative | Analgesic (Writhing Test) | Potent activity | Analgesic | [5] |

| Naphthyridine-3-carboxylic acid | S. aureus | Low µg/mL | Antibacterial | [8] |

Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for the synthesis and evaluation of novel this compound derivatives.

Protocol: Synthesis of a 6-Methylpyridazine-3-carboxamide Derivative

Objective: To synthesize a representative amide derivative via a standard coupling reaction.

Materials:

-

This compound (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI)

-

A primary or secondary amine (e.g., Benzylamine) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Activation: Add the coupling agent (DCC, 1.1 eq) to the solution. Stir at room temperature for 20-30 minutes. A white precipitate (dicyclohexylurea, DCU) may form if DCC is used.

-

Amine Addition: Slowly add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

If DCC was used, filter the mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

-

Combine the filtrate and washings. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To assess the antiproliferative activity of a synthesized derivative against a cancer cell line (e.g., A549 lung cancer cells).

Materials:

-

Synthesized compound dissolved in DMSO (stock solution)

-

A549 human lung carcinoma cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Cisplatin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The this compound scaffold is a rich platform for the development of novel therapeutics. Its synthetic accessibility and the diverse pharmacological activities of its derivatives underscore its significant potential.[3][5] Future research should focus on several key areas:

-

Target Identification: Employing chemoproteomics and other advanced techniques to deconvolve the specific molecular targets of bioactive derivatives.

-

Lead Optimization: Expanding structure-activity relationship studies to improve potency, selectivity, and pharmacokinetic properties (ADME).

-

Novel Applications: Exploring the utility of these derivatives in less-explored areas such as neurodegenerative diseases or viral infections, given the broad activity profile of the parent pyridazine class.[1][2]

References

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- ResearchGate. (n.d.). An Overview of Synthetic Approaches and Pharmacological Importance of Pyridazine Derivatives | Request PDF.

- Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. doi: 10.4236/jbm.2015.310008.

- Slideshare. (n.d.). Pyridazine and its derivatives.

- IJCRT.org. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.

- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.

- Aly, A. A., & Wasfy, A. A. F. (2004). γ-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using Dcc as the condensing agent. Indian Journal of Chemistry, 43B, 629-635.

- TCI America. (n.d.). This compound.

- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

- MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 5. sarpublication.com [sarpublication.com]

- 6. Pyridazine and its derivatives | PPTX [slideshare.net]

- 7. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 6-Methylpyridazine-3-carboxylic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1] 6-Methylpyridazine-3-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry. A thorough understanding of its solubility profile in various organic solvents is paramount for designing effective formulation strategies, purification processes, and analytical methods. This guide provides a comprehensive overview of the physicochemical properties of this compound, details a robust experimental protocol for solubility determination, and discusses the theoretical principles governing its dissolution.

Introduction: The Significance of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant but a pivotal property that dictates the journey of a drug from its dosage form to its site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.[2] Consequently, early characterization of an API's solubility in a range of solvents—from polar to non-polar—is a cornerstone of pre-formulation studies.[3] This allows researchers to identify suitable solvent systems for crystallization, select appropriate vehicles for in vivo and in vitro testing, and develop enabling formulations such as amorphous solid dispersions or lipid-based systems.

This compound (C₆H₆N₂O₂), with a molecular weight of 138.12 g/mol , is a solid at room temperature.[4] Its structure, featuring a polar pyridazine ring, a carboxylic acid group capable of hydrogen bonding, and a non-polar methyl group, suggests a complex solubility behavior that is highly dependent on the nature of the solvent. This guide aims to elucidate this behavior through a combination of theoretical analysis and practical, field-proven methodologies.

Physicochemical Properties of this compound

Understanding the inherent properties of the molecule is essential to predicting and interpreting its solubility. While comprehensive experimental data for this specific compound is not widely published, we can infer its likely behavior from its structural features and data from analogous compounds.

| Property | Value / Structure | Implication for Solubility |

| Molecular Formula | C₆H₆N₂O₂ | Indicates a relatively small molecule with heteroatoms (N, O) that can participate in polar interactions. |

| Molecular Weight | 138.12 g/mol [4] | Low molecular weight generally favors solubility. |

| Functional Groups | Carboxylic Acid (-COOH), Pyridazine Ring, Methyl Group (-CH₃) | The carboxylic acid group is a strong hydrogen bond donor and acceptor. The pyridazine nitrogens are hydrogen bond acceptors. The methyl group adds some lipophilicity. |

| Predicted Polarity | Polar | The presence of the carboxylic acid and pyridazine ring makes the molecule polar, suggesting higher solubility in polar solvents. |

| Physical Form | Solid[4] | The energy required to overcome the crystal lattice (lattice energy) will be a key factor in the dissolution process. |

The interplay between the hydrogen-bonding capabilities of the carboxylic acid and pyridazine moieties, and the lipophilic character of the methyl group, dictates a nuanced solubility profile. The molecule possesses both a hydrophilic head (the carboxylic acid and pyridazine ring) and a small lipophilic tail (the methyl group).

Theoretical Principles of Solubilization

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔGmix). The process can be conceptually broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice (Lattice Energy).

-

Overcoming Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is inserted into the solvent cavity and new interactions are formed (Solvation Energy).

Solubility is favored when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice energy and solvent-solvent interactions. The adage "like dissolves like" is a useful heuristic: polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents. For this compound, high solubility is anticipated in polar, protic solvents that can engage in hydrogen bonding with the carboxylic acid group, and in polar, aprotic solvents that can act as strong hydrogen bond acceptors.

Experimental Determination of Thermodynamic Solubility

To ensure scientific rigor, a well-controlled and validated method must be used to determine solubility. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[2][5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[6]

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol provides a self-validating system for generating reliable solubility data.

Objective: To determine the thermodynamic solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Toluene) of analytical grade.

-

Scintillation vials or glass vials with screw caps.

-

Orbital shaker with temperature control.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material).

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. Causality: Adding excess solid ensures that the resulting solution will be saturated, which is the definition of thermodynamic equilibrium solubility.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C ± 0.5°C). Shake the samples for a predetermined time (e.g., 24-48 hours). Causality: Continuous agitation facilitates the dissolution process, and a prolonged equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium.[2] Preliminary experiments should be run to confirm the time required to reach equilibrium (i.e., the concentration no longer changes over time).

-